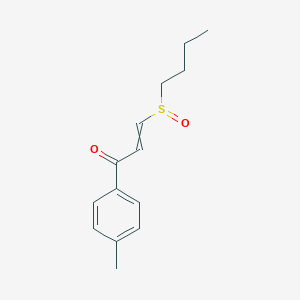![molecular formula C9H13NO3 B14472307 Ethyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate CAS No. 71199-02-5](/img/structure/B14472307.png)
Ethyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-oxa-3-azabicyclo[222]oct-5-ene-3-carboxylate is a bicyclic compound that features a unique structure with an oxygen and nitrogen atom incorporated into its bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 3-oxo-2-azabicyclo[2.2.2]octane-4-carboxylate with suitable reagents to form the desired bicyclic structure . The reaction conditions often include the use of catalysts and solvents that facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the bicyclic structure.
Common Reagents and Conditions
Oxidation: MCPBA is commonly used for epoxidation reactions.
Reduction: LiAlH4 is a typical reducing agent used in the reduction of this compound.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include epoxides, reduced derivatives, and substituted bicyclic compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate involves its interaction with molecular targets through its bicyclic structure. The oxygen and nitrogen atoms in the compound can form hydrogen bonds and other interactions with biological molecules, influencing various pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-oxo-2-azabicyclo[2.2.2]octane-4-carboxylate
- tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate
- 2,3-Dioxabicyclo[2.2.2]oct-5-ene
Uniqueness
Ethyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate is unique due to its specific bicyclic structure that incorporates both oxygen and nitrogen atoms. This structural feature allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
71199-02-5 |
|---|---|
Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
ethyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-2-12-9(11)10-7-3-5-8(13-10)6-4-7/h3,5,7-8H,2,4,6H2,1H3 |
InChI Key |
GFRDQQXFBHAQDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C2CCC(O1)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


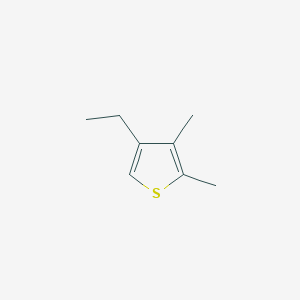



![Ethyl 7-azatetracyclo[4.1.0.0~2,4~.0~3,5~]heptane-7-carboxylate](/img/structure/B14472266.png)
![4-N-prop-2-enylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride](/img/structure/B14472274.png)
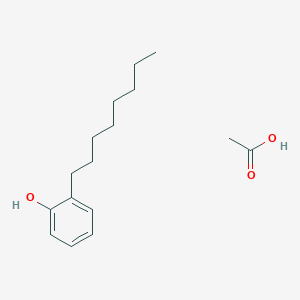
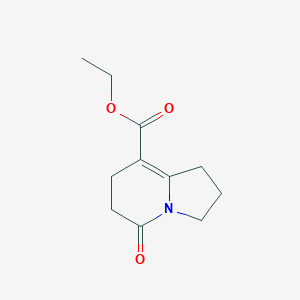
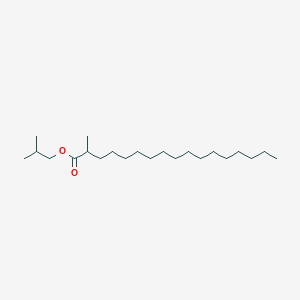
stannane](/img/structure/B14472292.png)

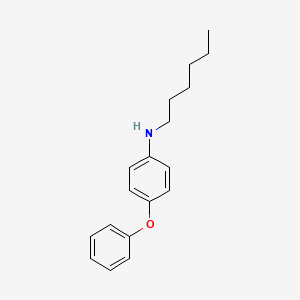
![N-[2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethylidene]hydroxylamine](/img/structure/B14472311.png)
